N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
CAS No.: 742116-67-2
Cat. No.: VC6549658
Molecular Formula: C12H15NO4
Molecular Weight: 237.255
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 742116-67-2 |
|---|---|
| Molecular Formula | C12H15NO4 |
| Molecular Weight | 237.255 |
| IUPAC Name | N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide |
| Standard InChI | InChI=1S/C12H15NO4/c1-3-13-12(15)8-17-10-5-4-9(7-14)6-11(10)16-2/h4-7H,3,8H2,1-2H3,(H,13,15) |
| Standard InChI Key | DEKHHYUNIVIVFV-UHFFFAOYSA-N |
| SMILES | CCNC(=O)COC1=C(C=C(C=C1)C=O)OC |
Introduction
Chemical Structure and Nomenclature
Structural Features
N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide features a phenoxy core substituted at the 4-position with a formyl group (-CHO) and at the 2-position with a methoxy group (-OCH₃). The acetamide moiety is linked via an ethyl chain (-CH₂CH₃) to the nitrogen atom, conferring both hydrophilicity and structural rigidity .
Molecular Formula: C₁₂H₁₅NO₄
IUPAC Name: N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
Key Functional Groups:
-
Formyl group (aldehyde) at position 4
-
Methoxy group at position 2
-
Acetamide group with ethyl substitution
Synthesis and Manufacturing
Stepwise Synthesis Protocol
The synthesis typically involves a three-step process, as detailed in a 2010 Chemical Communications study :
-
Alkylation of 4-Formyl-2-Methoxyphenol:
React 4-formyl-2-methoxyphenol with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) to yield 2-(4-formyl-2-methoxyphenoxy)acetic acid ethyl ester. -
Ester Hydrolysis:
Hydrolyze the ester using sodium hydroxide (NaOH) in a tetrahydrofuran (THF)-methanol-water system to produce 2-(4-formyl-2-methoxyphenoxy)acetic acid. -
Amidation with Ethylamine:
React the acetic acid derivative with ethylamine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial-Scale Production
Major suppliers include Changzhou Hopschain Chemical Co., Ltd. (China) and Enamine (Ukraine), which utilize continuous-flow reactors to optimize yield and purity .
Physicochemical Properties
The compound exhibits moderate hydrophobicity (logP ≈ 1.8) and is stable under inert atmospheres but prone to oxidation in aqueous media.
Applications in Drug Delivery and Nanotechnology
Light-Responsive Dendrimer Conjugates
Choi et al. (2010) conjugated N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide to polyamidoamine (PAMAM) dendrimers for targeted doxorubicin delivery . Key findings:
Comparative Analysis with Structural Analogues
| Compound | Key Structural Difference | Biological Activity |
|---|---|---|
| 2-(4-Bromo-2-methoxyphenoxy)acetamide | Bromine substituent | Enhanced kinase inhibition |
| N-Methyl analogue | Methyl vs. ethyl group | Reduced solubility (~1.4 mg/mL) |
Future Research Directions
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